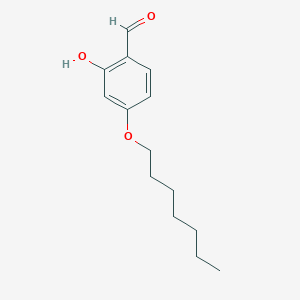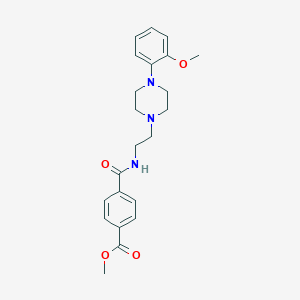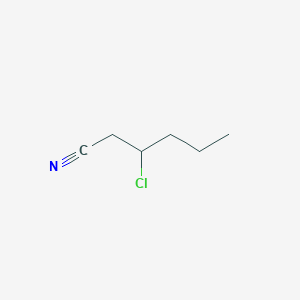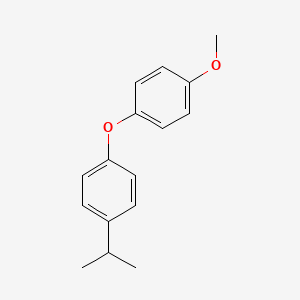![molecular formula C20H23N3O3 B14139103 ethyl (2Z)-3,4-dihydroquinolin-1(2H)-yl[2-(4-methoxyphenyl)hydrazinylidene]ethanoate](/img/structure/B14139103.png)
ethyl (2Z)-3,4-dihydroquinolin-1(2H)-yl[2-(4-methoxyphenyl)hydrazinylidene]ethanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (2Z)-2-(3,4-dihydro-2H-quinolin-1-yl)-2-[(4-methoxyphenyl)hydrazinylidene]acetate is a complex organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a quinoline ring, a methoxyphenyl group, and an ethyl ester moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-2-(3,4-dihydro-2H-quinolin-1-yl)-2-[(4-methoxyphenyl)hydrazinylidene]acetate typically involves the condensation of 3,4-dihydro-2H-quinoline-1-carbaldehyde with 4-methoxyphenylhydrazine in the presence of an acid catalyst. The resulting hydrazone is then esterified with ethyl bromoacetate under basic conditions to yield the final product. The reaction conditions often include refluxing in ethanol or another suitable solvent to facilitate the condensation and esterification processes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Ethyl (2Z)-2-(3,4-dihydro-2H-quinolin-1-yl)-2-[(4-methoxyphenyl)hydrazinylidene]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the hydrazone moiety to corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Amines.
Substitution: Various substituted quinoline derivatives.
科学的研究の応用
Ethyl (2Z)-2-(3,4-dihydro-2H-quinolin-1-yl)-2-[(4-methoxyphenyl)hydrazinylidene]acetate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: The compound is studied for its antimicrobial and antioxidant activities, making it a candidate for developing new therapeutic agents.
作用機序
The mechanism of action of ethyl (2Z)-2-(3,4-dihydro-2H-quinolin-1-yl)-2-[(4-methoxyphenyl)hydrazinylidene]acetate involves its interaction with specific molecular targets. In medicinal applications, it inhibits enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. By binding to the active site of these enzymes, the compound disrupts the signaling processes, leading to the inhibition of cancer cell growth and proliferation.
類似化合物との比較
Similar Compounds
Ethyl (2Z)-2-(quinolin-1-yl)-2-[(4-methoxyphenyl)hydrazinylidene]acetate: Lacks the 3,4-dihydro moiety.
Ethyl (2Z)-2-(3,4-dihydro-2H-quinolin-1-yl)-2-[(4-chlorophenyl)hydrazinylidene]acetate: Contains a chlorophenyl group instead of a methoxyphenyl group.
Uniqueness
Ethyl (2Z)-2-(3,4-dihydro-2H-quinolin-1-yl)-2-[(4-methoxyphenyl)hydrazinylidene]acetate is unique due to the presence of both the 3,4-dihydroquinoline and methoxyphenyl groups, which confer distinct electronic and steric properties. These features enhance its potential as a versatile compound in various scientific applications.
特性
分子式 |
C20H23N3O3 |
|---|---|
分子量 |
353.4 g/mol |
IUPAC名 |
ethyl (2Z)-2-(3,4-dihydro-2H-quinolin-1-yl)-2-[(4-methoxyphenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C20H23N3O3/c1-3-26-20(24)19(22-21-16-10-12-17(25-2)13-11-16)23-14-6-8-15-7-4-5-9-18(15)23/h4-5,7,9-13,21H,3,6,8,14H2,1-2H3/b22-19- |
InChIキー |
WAVQHLSVPONWSC-QOCHGBHMSA-N |
異性体SMILES |
CCOC(=O)/C(=N/NC1=CC=C(C=C1)OC)/N2CCCC3=CC=CC=C32 |
正規SMILES |
CCOC(=O)C(=NNC1=CC=C(C=C1)OC)N2CCCC3=CC=CC=C32 |
溶解性 |
3.6 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(E)-3-phenyl-N-[2,2,2-trichloro-1-[3-(dimethylamino)propylamino]ethyl]prop-2-enamide](/img/structure/B14139039.png)
![2-{[(3,4-Dimethoxyphenyl)acetyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14139057.png)

![2-methoxy-1-[7-(2-methoxyphenyl)-5-(4-methoxyphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]ethanone](/img/structure/B14139067.png)
![N,N-Dimethyl-N'-{4-[(1-oxo-1-phenylpropan-2-yl)oxy]phenyl}urea](/img/structure/B14139072.png)


![2-((2-chloro-6-fluorobenzyl)thio)-8-(4-chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one](/img/structure/B14139085.png)


![2-[[6-Amino-2-(2-fluoroanilino)-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B14139097.png)
